3-(2,6-Difluorophenyl)-2-methylbenzoic acid
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Overview
Description
3-(2,6-Difluorophenyl)-2-methylbenzoic acid is an organic compound characterized by the presence of two fluorine atoms attached to a phenyl ring and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Difluorophenyl)-2-methylbenzoic acid typically involves the introduction of fluorine atoms into the phenyl ring followed by the formation of the carboxylic acid group. One common method is the Friedel-Crafts acylation of 2,6-difluorotoluene with a suitable acylating agent, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to achieve substitution.
Major Products:
Oxidation: Formation of 3-(2,6-Difluorophenyl)benzoic acid.
Reduction: Formation of 3-(2,6-Difluorophenyl)-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,6-Difluorophenyl)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 3-(2,6-Difluorophenyl)-2-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to improved efficacy in its intended use.
Comparison with Similar Compounds
- 3-(2,6-Difluorophenyl)benzoic acid
- 3-(2,6-Difluorophenyl)-2-methylbenzyl alcohol
- 2,6-Difluorotoluene
Uniqueness: 3-(2,6-Difluorophenyl)-2-methylbenzoic acid is unique due to the specific positioning of the fluorine atoms and the methyl group, which confer distinct chemical and physical properties
Properties
IUPAC Name |
3-(2,6-difluorophenyl)-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-8-9(4-2-5-10(8)14(17)18)13-11(15)6-3-7-12(13)16/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDZNKKLYBUYPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689680 |
Source
|
Record name | 2',6'-Difluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30689680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261959-72-1 |
Source
|
Record name | 2',6'-Difluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30689680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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